Xylenol Orange tetrasodium

Übersicht

Beschreibung

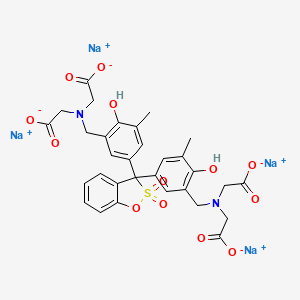

Xylenol Orange tetrasodium: is an organic reagent widely used as an indicator in metal titrations. It is known for its ability to change color from red to yellow at the endpoint of a titration. The compound is a tetrasodium salt of xylenol orange, which is a complexometric indicator used in various analytical chemistry applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Xylenol Orange tetrasodium is synthesized by reacting xylenol orange with sodium hydroxide. The reaction involves the neutralization of xylenol orange with sodium hydroxide to form the tetrasodium salt. The reaction is typically carried out in an aqueous medium at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of xylenol orange with sodium hydroxide. The process is optimized to ensure high purity and yield. The product is then filtered, dried, and packaged for distribution .

Analyse Chemischer Reaktionen

Types of Reactions: Xylenol Orange tetrasodium primarily undergoes complexation reactions with metal ions. It forms stable complexes with various metal ions, which is the basis for its use as an indicator in metal titrations .

Common Reagents and Conditions:

Reagents: Metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury.

Conditions: The reactions are typically carried out in aqueous solutions at a pH range of 6.4 to 10.4.

Major Products: The major products of these reactions are the metal-xylenol orange complexes, which exhibit distinct color changes that are used to indicate the endpoint of titrations .

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1. Metal Ion Detection

Xylenol orange is widely used as an indicator in the spectrophotometric detection of metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury. Its color change in response to pH variations enhances its utility in titrations and complexometric assays.

| Metal Ion | Detection Method | Color Change |

|---|---|---|

| Calcium | Spectrophotometry | Yellow to Red |

| Zinc | Titration | Yellow to Red |

| Lead | Complexometric | Yellow to Red |

2. Enzyme Activity Assays

The compound has been utilized in enzyme assays, particularly for measuring the activity of para-phenol oxidases and lipoxygenases. The xylenol orange assay allows for quantification of hydrogen peroxide production, which is crucial for understanding enzyme kinetics.

- Case Study : A study demonstrated that xylenol orange could effectively quantify hydrogen peroxide formed during the oxidation of various substrates by lipoxygenase enzymes, providing insights into their catalytic efficiency .

Biological Applications

1. Vital Staining

Xylenol orange serves as a vital stain in histological studies to investigate calcification processes in bone development and repair. Its fluorescent properties facilitate the detection of alkaline phosphatase activity in tissues.

- Application Example : In research on bone injuries, xylenol orange was used to visualize calcification patterns, aiding in the understanding of healing processes .

2. MRI Gel Preparation

The compound has been incorporated into ferrous benzoic xylenol orange (FBX) gels for studies on the effects of MRI parameters on image quality. This application highlights its role in enhancing imaging techniques in medical diagnostics .

Environmental Applications

1. Water Quality Monitoring

Xylenol orange is employed in environmental chemistry for assessing water quality by detecting heavy metals and other pollutants through colorimetric methods.

- Research Insight : A kinetic study showed that xylenol orange could be oxidized by hydrogen peroxide in the presence of cationic surfactants, providing a method for monitoring water contaminants under various conditions .

Kinetic Studies

Kinetic studies involving xylenol orange have revealed important insights into its reactivity with oxidizing agents like hydrogen peroxide. The reaction kinetics can be influenced by factors such as concentration, pH, and temperature.

| Variable | Effect on Reaction Rate |

|---|---|

| Concentration | Higher concentrations increase rate |

| pH | Optimal rates observed at pH 9 |

| Temperature | Rate increases with temperature (20-35 °C) |

The derived rate equations from these studies align well with experimental observations, confirming the reliability of xylenol orange in kinetic analyses .

Wirkmechanismus

Xylenol Orange tetrasodium exerts its effects through complexation with metal ions. The compound has six potentially anionic substituents, including a sulfonate group, which allows it to form stable complexes with metal ions. The formation of these complexes results in a color change that is used to indicate the presence and concentration of metal ions in a sample .

Vergleich Mit ähnlichen Verbindungen

Eriochrome Black T: Another complexometric indicator used in metal titrations.

Calmagite: Used as an indicator in the titration of calcium and magnesium ions.

Murexide: Used as an indicator in the titration of calcium, copper, and nickel ions.

Uniqueness: Xylenol Orange tetrasodium is unique due to its high sensitivity and specificity for a wide range of metal ions. It also has a distinct color change from red to yellow, which makes it easy to detect the endpoint of titrations. Additionally, its fluorescent properties make it useful in various spectrophotometric and histochemical applications .

Biologische Aktivität

Xylenol Orange tetrasodium salt (CAS Number: 3618-43-7) is a synthetic organic compound widely recognized for its applications in analytical chemistry, particularly as a metal indicator and fluorochrome. This compound exhibits significant biological activity, making it valuable in various biochemical assays and studies related to cellular processes, oxidative stress, and calcification.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₂₈N₂Na₄O₁₃S |

| Molecular Weight | 760.58 g/mol |

| Melting Point | 195 °C (decomposes) |

| Water Solubility | 510 g/L at 20 °C |

| Flash Point | 500.6 °C |

Xylenol Orange is known for its fluorescent properties, with excitation maxima at 440 nm and 570 nm, and an emission maximum at 610 nm .

This compound salt exhibits several biological activities, primarily through its interaction with metal ions and cellular components:

- Metal Ion Indicator : It acts as a versatile indicator in titrations, particularly for detecting metal ions such as iron. The compound forms complexes with Fe²⁺ ions, which can be spectrophotometrically measured at 560 nm after oxidation to Fe³⁺ under acidic conditions .

- Reactive Oxygen Species (ROS) Measurement : This dye binds to cell membranes to assess ROS production, providing insights into oxidative stress within cells. The ability to measure ROS is crucial for understanding various pathophysiological conditions .

- Fluorescent Staining : Xylenol Orange is used as a vital stain in histochemical studies to observe calcification processes in bone development and repair. Its fluorescence allows for the visualization of specific cellular components during microscopy .

Applications in Research

- Detection of Lipid Hydroperoxides : Xylenol Orange has been utilized to detect lipid hydroperoxides in low-density lipoproteins (LDL). This application is particularly relevant in studies of cardiovascular diseases, where oxidative modification of LDL plays a critical role .

- Fricke Gel Dosimetry : In radiation dosimetry, Xylenol Orange is employed in Fricke gel dosimeters to determine absorbed doses via UV–vis analysis. The complexation between Xylenol Orange and Fe³⁺ ions is essential for accurate dose measurement .

- Kinetic Studies : Research has explored the kinetics of the oxidation of Xylenol Orange by hydrogen peroxide in the presence of surfactants and metal ions. These studies reveal insights into reaction mechanisms and the influence of environmental factors on dye stability and reactivity .

Study on Calcification

In a study examining the role of Xylenol Orange in calcification processes, researchers demonstrated its effectiveness as a fluorescent marker for alkaline phosphatase activity in osteoblasts. The results indicated that Xylenol Orange could be reliably used to visualize bone mineralization during development and healing processes.

Kinetics of Oxidation

A kinetic study investigated the oxidation rates of Xylenol Orange by hydrogen peroxide under varying pH levels and temperatures. The findings suggested that the presence of Co(II) ions significantly accelerated the reaction rate, highlighting the compound's potential utility in catalysis and environmental monitoring applications .

Eigenschaften

CAS-Nummer |

3618-43-7 |

|---|---|

Molekularformel |

C31H32N2NaO13S |

Molekulargewicht |

695.6 g/mol |

IUPAC-Name |

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41); |

InChI-Schlüssel |

BNUSJMLSIYZYPC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O.[Na] |

Key on ui other cas no. |

3618-43-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Xylenol Orange Tetrasodium in Magnetic Resonance Imaging (MRI)?

A1: this compound has proven useful in creating tissue-equivalent materials for optimizing MRI pulse sequences. [] Researchers incorporated the compound into a gel, alongside other components like gelatin and ferrous ammonium sulfate. This gel, irradiated to varying degrees, mimicked different tissue properties. By analyzing the contrast-to-noise ratio of the gel under different MRI pulse sequences (like conventional spin echo and fast spin echo), researchers can refine imaging protocols for enhanced contrast in various tissues. [] This research highlights the role of this compound in advancing MRI technology and improving diagnostic imaging capabilities.

Q2: How is this compound used to study reaction kinetics in the presence of surfactants?

A2: this compound serves as a model compound for investigating oxidation reactions in micellar environments. [] One study explored its oxidation by hydrogen peroxide in the presence of a cationic surfactant, N-dodecylpyridinium chloride. [] By monitoring the reaction kinetics under various conditions (temperature, pH, concentration), researchers gain insights into how surfactants influence reaction mechanisms and rates. This knowledge is valuable for understanding and optimizing chemical reactions in systems where surfactants play a crucial role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.